molecular formula C22H25F2N4O3Cl B601136 Gefitinib 3,4-Difluoro Impurity HCl CAS No. 184475-68-1

Gefitinib 3,4-Difluoro Impurity HCl

货号 B601136
CAS 编号: 184475-68-1
分子量: 466.92
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gefitinib 3,4-Difluoro Impurity HCl is an impurity of Gefitinib , a tyrosine kinase inhibitor used as first-line therapy to treat non-small cell lung carcinoma (NSCLC) that meets certain genetic mutation criteria . It acts in a similar manner to erlotinib, selectively targeting the mutant proteins in malignant cells .


Synthesis Analysis

The synthesis of gefitinib starts with 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate which undergoes chlorination by phosphorus oxychloride. The produced 4-chloroquinazoline is then reacted with 3-chloro-4-fluoroaniline in isopropanol alcohol to give the final product .


Molecular Structure Analysis

The molecular formula of Gefitinib 3,4-Difluoro Impurity HCl is C22H25ClF2N4O3 . The molecular weight is 466.9 g/mol . The structure of gefitinib includes a quinazoline ring and a benzene ring, which are nearly coplanar .


Physical And Chemical Properties Analysis

Gefitinib is freely soluble in dimethylsulphoxide but slightly soluble in methanol and ethanol . UV spectroscopy of gefitinib showed a λmax of approximately 331nm, whereas IR spectroscopy principal peaks were observed at 3400cm (-1) (NH), 2956cm (-1) (CH2, CH, alkyl), 1625cm (-1) (CC, CN), 1500cm (-1) (HCCH, aryl), 1110cm (-1) (CO), 1028cm (-1) (CF) .

作用机制

Target of Action

The primary target of Gefitinib 3,4-Difluoro Impurity HCl is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane cell surface receptor that is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

Gefitinib 3,4-Difluoro Impurity HCl is an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme . This inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with the EGFR . By selectively targeting the mutant proteins in malignant cells, it acts in a similar manner to erlotinib .

Biochemical Pathways

The inhibition of EGFR tyrosine kinase by Gefitinib 3,4-Difluoro Impurity HCl affects multiple biochemical pathways. The primary pathway is the Ras signalling cascade , which is an anti-apoptotic pathway . When this pathway is inhibited, it leads to uncontrolled cell proliferation .

Pharmacokinetics

It is known that the compound is an impurity of gefitinib, which has a bioavailability of 59% when administered orally . Gefitinib is primarily metabolized in the liver by CYP3A4 . The elimination half-life of Gefitinib ranges from 6 to 49 hours .

Result of Action

The result of Gefitinib 3,4-Difluoro Impurity HCl’s action is the inhibition of cell proliferation in cancer cells that overexpress EGFR . This can lead to the death of these cancer cells, thereby reducing the size of tumors and potentially leading to remission .

Action Environment

The action of Gefitinib 3,4-Difluoro Impurity HCl can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce CYP3A4 can affect the metabolism and hence the efficacy of Gefitinib . Additionally, genetic mutations in the EGFR can affect the sensitivity of cancer cells to Gefitinib .

安全和危害

Gefitinib is generally well-tolerated. The most common adverse events are skin reaction and diarrhea, both of which are generally mild, noncumulative, and manageable. Other side effects such as interstitial lung disease and liver toxicity are less common but can be serious .

未来方向

Gefitinib is a promising anti-cancer drug and research is ongoing to design better compounds based on it . The development of improved therapeutic approaches such as fourth-generation EGFR-TKIs, peptides, nanobodies, PROTACs etc. is expected .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Gefitinib 3,4-Difluoro Impurity HCl involves the reaction of Gefitinib with 3,4-Difluoroaniline followed by HCl treatment.", "Starting Materials": [ "Gefitinib", "3,4-Difluoroaniline", "Hydrochloric acid" ], "Reaction": [ "Step 1: Gefitinib is dissolved in a suitable solvent such as methanol or ethanol.", "Step 2: 3,4-Difluoroaniline is added to the solution and the mixture is stirred at room temperature for several hours.", "Step 3: The reaction mixture is then treated with hydrochloric acid to form the HCl salt of the impurity.", "Step 4: The resulting solid is filtered, washed with water and dried to obtain Gefitinib 3,4-Difluoro Impurity HCl." ] }

CAS 编号

184475-68-1

分子式

C22H25F2N4O3Cl

分子量

466.92

纯度

> 95%

数量

Milligrams-Grams

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。